(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can often be synthesized through various methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid and methoxy groups could influence its solubility .Scientific Research Applications
Synthesis of Stereoisomers : Research by Matsumoto et al. (1992) involved the synthesis of all stereoisomers of a compound related to (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid. Their work contributes to understanding the synthetic pathways and configurations of similar compounds (Matsumoto et al., 1992).
Protecting Groups in Carboxylic Acids : Yoo et al. (1990) described the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research highlights the importance of protecting groups in the synthesis of complex organic molecules, which is relevant to the manipulation of (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (Yoo et al., 1990).
Medicinal Chemistry Applications : Singh and Umemoto (2011) discussed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This demonstrates the potential pharmaceutical applications of structurally similar compounds to (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (Singh & Umemoto, 2011).
Synthesis of Antagonists : Chiba et al. (2012) provided a concise synthesis of a very late antigen-4 (VLA-4) antagonist, which included a key intermediate structurally similar to (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid. This illustrates the compound's relevance in synthesizing biological antagonists (Chiba et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOAHGNESDTECM-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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